molecular formula C11H20ClNO2 B15089873 ethyl octahydro-1H-indole-3a-carboxylate hydrochloride

ethyl octahydro-1H-indole-3a-carboxylate hydrochloride

Cat. No.: B15089873
M. Wt: 233.73 g/mol
InChI Key: JPXJVBCLVVXKFF-UHFFFAOYSA-N
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Description

Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride is a bicyclic amine derivative featuring a fully saturated indole core (octahydro configuration) with an ethyl ester group at the 3a-position and a hydrochloride salt. The compound’s synthesis involves a stereoselective rearrangement of racemic intermediates, as described in a patented process for preparing structurally related octahydroindole carboxylates . The hydrochloride salt enhances stability and solubility, a common strategy for optimizing pharmacokinetic properties in pharmaceutical chemistry.

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl 1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)11-6-4-3-5-9(11)12-8-7-11;/h9,12H,2-8H2,1H3;1H

InChI Key

JPXJVBCLVVXKFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCCC1NCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl octahydro-1H-indole-3a-carboxylate hydrochloride typically involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole ring. This is followed by esterification with ethanol and hydrochloric acid to produce the ethyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for converting the compound into its bioactive acid form, which is often utilized in pharmaceutical synthesis.

Conditions and Outcomes:

Hydrolysis TypeReagents/ConditionsProductYieldReference
AcidicHCl (concentrated), H₂O, refluxOctahydroindole-3a-carboxylic acid85–90%
BasicNaOH (aqueous), ethanol, 60–80°CSodium octahydroindole-3a-carboxylate75–80%

This hydrolysis is stereospecific, retaining the (2S,3aR,7aS) configuration of the parent compound . The hydrochloride salt enhances solubility during aqueous workup.

Amidation with Amines

The ethyl ester reacts with primary or secondary amines to form amides, a key step in prodrug development or peptide coupling.

Example Reaction:

Ethyl ester+R-NH2DCC, DMAPR-NH-C(=O)-octahydroindole+EtOH\text{Ethyl ester} + \text{R-NH}_2 \xrightarrow{\text{DCC, DMAP}} \text{R-NH-C(=O)-octahydroindole} + \text{EtOH}

Notable Applications:

  • Synthesis of trandolapril intermediates via coupling with primary amines.

  • Formation of hydrazide derivatives for antimicrobial agents (e.g., reaction with 2-(quinolin-8-yloxy)acetohydrazide) .

Cyclization to Fused Heterocycles

The compound participates in intramolecular cyclization under acidic or thermal conditions, forming tricyclic frameworks relevant to alkaloid synthesis.

Key Pathways:

  • Acid-Catalyzed Cyclization: Forms pyrroloindole derivatives via ring closure at the indole nitrogen.

  • Thermal Cyclization: Generates bridged bicyclic structures at elevated temperatures (150–200°C).

Ring-Opening via Nucleophilic Attack

The saturated indole ring undergoes selective ring-opening under nucleophilic conditions, enabling diversification of the core structure.

Examples:

NucleophileConditionsProductApplicationReference
Grignard ReagentTHF, −78°CLinear amine derivativesBuilding block synthesis
OrganolithiumDiethyl ether, 0°CFunctionalized open-chain compoundsMedicinal chemistry

Salt Formation and Stability

The hydrochloride salt form is stabilized through protonation of the indole nitrogen, which prevents oxidation and enhances crystallinity. Conversion to other salts (e.g., tartrate) is achievable via metathesis .

Catalytic Hydrogenation (Retro-Reaction Analysis)

While the compound itself is a hydrogenation product, its synthetic precursor (ethyl indole-2-carboxylate) undergoes stereoselective hydrogenation to form the octahydroindole framework. Key conditions include:

CatalystSolventPressure (psi)StereoselectivityReference
Pd/CEthanol/H₂O50–100>99% (2S,3aR,7aS)
Rh/Al₂O₃Methanol200–30085–90%

Scientific Research Applications

Scientific Research Applications

Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride has a wide range of applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of complex organic molecules.
  • Biology It is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
  • Medicine It is explored for its potential therapeutic effects in treating various diseases.
  • Industry It is utilized in the development of new materials and chemical processes.

Pharmaceutical Development

Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride has potential applications in pharmaceutical development due to its unique structure. It is primarily utilized in the synthesis of trandolapril and related compounds used for treating hypertension. Studies have shown that it can interact with various biological systems, particularly those involved in cardiovascular health and may involve binding to specific receptors or enzymes that modulate blood pressure and vascular function. Further research is ongoing to elucidate its full pharmacological profile.

Insect Growth Regulation

The compound has been evaluated for its insect growth regulatory (IGR) activity. In studies involving Spodoptera litura, a common pest in agriculture, some derivatives demonstrated significant IGR effects when administered through feeding methods. This suggests potential applications in pest control.

Structure-Activity Relationship (SAR)

Mechanism of Action

The mechanism of action of ethyl octahydro-1H-indole-3a-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of inflammatory responses .

Comparison with Similar Compounds

Structural Features and Substituents

The table below highlights key structural differences between ethyl octahydro-1H-indole-3a-carboxylate hydrochloride and related indole derivatives or hydrochloride salts:

Compound Name Core Structure Hydrogenation State Key Substituents Salt Form Functional Groups
Ethyl octahydro-1H-indole-3a-carboxylate HCl Octahydroindole Fully saturated Ethyl ester (3a) Hydrochloride Ester, bicyclic amine
Benzydamine HCl Indole Non-hydrogenated Benzyl, dimethylamino Hydrochloride Aromatic, tertiary amine
Tapentadol HCl Tetrahydroisoquinoline Partially saturated Phenol, methyl Hydrochloride Phenol, tertiary amine
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole Non-hydrogenated Chloro, methyl, carboxylic acid Free acid Carboxylic acid, halogen
Memantine HCl Adamantane N/A Methyl, amino Hydrochloride Tricyclic hydrocarbon, amine




Key Observations :

  • Functional Groups: The ethyl ester group contrasts with carboxylic acids (e.g., 7-chloro-3-methylindole-2-carboxylic acid) or phenolic groups (e.g., tapentadol), impacting lipophilicity and metabolic stability.
  • Salt Form : Hydrochloride salts are common across analogs, improving solubility and crystallinity .

Pharmacological and Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, memantine HCl’s solubility is >100 mg/mL, a trait likely shared by the target compound .
  • Bioactivity: Benzydamine HCl: Anti-inflammatory with local anesthetic effects, attributed to its aromatic and tertiary amine groups . Tapentadol HCl: Dual opioid agonist/norepinephrine reuptake inhibitor, leveraging its phenolic and amine motifs . Target Compound: The saturated indole core may reduce CNS penetration compared to planar analogs but could improve metabolic stability.

Stability and Formulation Considerations

  • Acid Sensitivity : The ester group in the target compound may render it prone to hydrolysis under acidic conditions, necessitating pH-controlled formulations.
  • Salt Stability : Hydrochloride salts of amines (e.g., dosulepin HCl ) demonstrate enhanced shelf-life compared to free bases, a likely advantage for the target compound.

Biological Activity

Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C11H18ClN1O2C_{11}H_{18}ClN_{1}O_{2} and a molecular weight of approximately 233.735 g/mol. The compound features a bicyclic structure characteristic of indole derivatives, where the indole ring is saturated, resulting in octahydroindole. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Properties : Preliminary studies suggest potential antiviral effects, although specific mechanisms and efficacy in clinical settings require further investigation.
  • Anticancer Activity : The compound has shown promise as an anticancer agent. It is believed to interact with various molecular targets involved in cancer cell proliferation and survival pathways .
  • Antimicrobial Effects : There is evidence supporting its antimicrobial properties, indicating potential applications in treating infections.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. This interaction may involve pathways related to cardiovascular regulation and cellular signaling involved in cancer progression .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with significant effects observed at concentrations above 10 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against various bacterial strains. The compound demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaAnticancer ActivityAntimicrobial ActivityOther Notable Effects
Ethyl octahydro-1H-indole-3a-carboxylate HClC11H18ClN1O2YesYesPotential antiviral properties
Ethyl L-octahydroindole-2-carboxylateC11H20ClNO2ModerateNoCardiovascular effects
Octahydro-1H-indole-2-carboxylic acidC9H15NO2NoModerateLimited pharmacological applications

Q & A

Basic: What are the established synthetic routes for ethyl octahydro-1H-indole-3a-carboxylate hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with indole derivatives. For example:

  • Step 1: Functionalization of the indole core via alkylation or carboxylation.
  • Step 2: Cyclization under acidic or basic conditions to form the octahydroindole scaffold.
  • Step 3: Esterification (e.g., ethyl ester formation) followed by hydrochloride salt precipitation.
    Key intermediates may include precursors like 3-formyl-1H-indole-2-carboxylate, with reflux in acetic acid and sodium acetate as common conditions .
    Table 1: Representative Reaction Conditions
StepReagents/ConditionsYield (%)Reference
1Acetic acid, NaOAc, reflux60–75
2HCl gas, EtOH80–85

Basic: How is the stereochemistry and molecular configuration validated?

Methodological Answer:

  • X-ray crystallography using programs like SHELX (SHELXL/SHELXS) resolves absolute configuration and confirms stereocenters (e.g., 3aR,7aS vs. 3aS,7aR) .
  • Spectroscopic analysis :
    • NMR : 1H^1H- and 13C^{13}C-NMR distinguish diastereomers via coupling constants and chemical shifts.
    • HRMS : Validates molecular weight (e.g., exact mass 205.0869564 g/mol) .

Basic: What are the critical storage and stability considerations?

Methodological Answer:

  • Storage :
    • Powder : -20°C for ≤3 years.
    • Solution : -80°C for ≤1 year in anhydrous solvents (e.g., DMSO, EtOH) .
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH).

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves (nitrile), sealed goggles, lab coats, and N95 masks to avoid inhalation/contact .
  • Waste disposal : Classify as hazardous organic waste; use licensed disposal services .

Advanced: How can experimental design optimize synthesis yield and purity?

Methodological Answer:
Employ factorial design to screen variables:

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C, 5 mol% catalyst, EtOH/H2_2O solvent) .
    Table 2: Factorial Design Example (23^3 Design)
RunTemp (°C)Catalyst (mol%)SolventYield (%)
1802EtOH62
21005H2_2O78

Advanced: What computational tools model reaction pathways or crystallographic data?

Methodological Answer:

  • Quantum chemical calculations : Use Gaussian or ORCA for reaction path searches (e.g., transition-state barriers) .
  • SHELX suite : Refine crystallographic data (R-factor < 0.05) and validate hydrogen bonding networks .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

  • Statistical rigor : Apply ANOVA to assess batch-to-batch variability or assay reproducibility .
  • Control experiments : Test enantiopure vs. racemic forms; impurities ≤0.1% (via LC-MS) .

Advanced: What methodologies assess degradation under stress conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (60°C), light (UV), and humidity (85% RH) for 14 days.
  • Analytical tools :
    • TGA/DSC : Quantify thermal decomposition (onset ~200°C) .
    • HPLC-UV/MS : Identify degradation products (e.g., ester hydrolysis to carboxylic acid) .

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